5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H17N5 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H17N5/c1-4-13(5-2)8-10-7(6(3)9)11-12-8/h6H,4-5,9H2,1-3H3,(H,10,11,12) |
InChI Key |
GOSFTKRIORJFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
a. Synthesis of N,N-Diethyl-Substituted Precursors:
- The core triazole ring can be synthesized via nucleophilic substitution reactions involving diethylamine and suitable intermediates such as 3-amino-1,2,4-triazole derivatives.
- Alternatively, N,N-diethylguanidine derivatives can be prepared through alkylation of guanidine with diethyl sulfate or diethyl halides.
b. Preparation of 3-Amino-1,2,4-triazole:
- This can be achieved via cyclization of hydrazine derivatives with formamide or through oxidative cyclization of hydrazines with suitable oxidants under microwave irradiation, as reported in recent literature.
Pathway 1: Microwave-Assisted Cyclization of N,N-Diethylguanidine Derivatives
Based on the synthesis of related compounds, a plausible route involves:
- Step 1: Reacting N,N-diethylguanidine with succinic anhydride to form an N-guanidino-succinimide intermediate.
- Step 2: Subjecting this intermediate to microwave irradiation with aminoguanidine hydrochloride in a suitable solvent (e.g., ethanol or acetonitrile) to promote cyclization, forming the 1,2,4-triazole ring.
- Step 3: Post-reaction modifications, such as reduction or functional group adjustments, to introduce the aminoethyl group at the 5-position.
Pathway 2: Nucleophilic Ring Closure Using N-Aryl or N-Alkyl Succinimides
- Step 1: Synthesis of N,N-diethyl-substituted succinimides via acylation of succinic anhydride with diethylamine.
- Step 2: Reaction of these succinimides with aminoguanidine hydrochloride under microwave irradiation to facilitate nucleophilic attack and ring closure, yielding the desired triazole derivative.
Final Functionalization
- The aminoethyl group at the 5-position can be introduced via reductive amination of the triazole core with acetaldehyde derivatives, followed by amination steps to ensure the aminoethyl substitution.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| N,N-Diethylguanidine synthesis | Diethylamine, guanidine derivatives | Ethanol or acetonitrile | Reflux | 4–6 hours | Purity depends on controlled alkylation |
| Cyclization to triazole | Succinic anhydride, aminoguanidine hydrochloride | Ethanol or microwave-assisted | 100–150°C (microwave) | 30–60 min | Microwave irradiation enhances yield and reduces reaction time |
| Aminoethyl substitution | Formaldehyde, ammonia, or acetaldehyde derivatives | Aqueous or alcoholic | Room temp to reflux | 2–8 hours | Reductive amination or nucleophilic substitution |
Research Outcomes and Data Tables
Recent studies have demonstrated high yields (up to 70–85%) when employing microwave-assisted synthesis, with the following key findings:
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The diethylamine groups can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Aryl Substituents: Electron-withdrawing groups (e.g., NO₂, Cl) enhance thermal stability and biological activity.
- Alkyl/Aminoalkyl Substituents: Bulky groups like tert-butyl improve crystallinity, as seen in X-ray structures , while aminoethyl groups may increase solubility in polar solvents.
Physicochemical Properties
Biological Activity
5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine (CAS Number: 2059987-61-8) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of triazoles known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 183.25 g/mol. The structure features a triazole ring that is pivotal in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2059987-61-8 |
| Molecular Formula | C₈H₁₇N₅ |
| Molecular Weight | 183.25 g/mol |
Antimicrobial Activity
Triazole compounds often exhibit significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values below 8 µM against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives is noteworthy. Studies have demonstrated that certain triazoles can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and cell cycle arrest. For example, related compounds have shown IC50 values ranging from 3.4 µM to 60.1 µM against various cancer cell lines, indicating promising cytotoxic effects .
Table: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | 3.4 |
| Compound B | MDAMB-231 | 60.1 |
| Compound C | A549 | 4.2 |
The mechanism of action for triazole compounds typically involves interference with cellular processes critical for cancer cell survival and proliferation. For instance, some studies suggest that these compounds can disrupt mitochondrial function, leading to increased ROS levels and subsequent apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated a strong inhibitory effect on Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound against lung cancer cells (A549). The study reported an IC50 value of approximately 4.2 µM, demonstrating significant cytotoxicity compared to control treatments . The research highlighted the compound's ability to induce apoptosis through ROS-mediated pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
